molecular formula C16H16N4S2 B11072161 4,4'-(Quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile

4,4'-(Quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile

Cat. No.: B11072161
M. Wt: 328.5 g/mol
InChI Key: VLRYOLMAKKHCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile involves its interaction with cellular redox systems. The disulfide bonds can be reduced to thiols, which can then participate in redox cycling, generating reactive oxygen species (ROS). This can lead to oxidative stress in cells, which is a mechanism exploited in anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(quinoxaline-2,3-diyldisulfanediyl)dibutanenitrile is unique due to its disulfide-linked butanenitrile groups, which provide distinct redox properties and potential for diverse chemical modifications. This makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C16H16N4S2

Molecular Weight

328.5 g/mol

IUPAC Name

4-[3-(3-cyanopropylsulfanyl)quinoxalin-2-yl]sulfanylbutanenitrile

InChI

InChI=1S/C16H16N4S2/c17-9-3-5-11-21-15-16(22-12-6-4-10-18)20-14-8-2-1-7-13(14)19-15/h1-2,7-8H,3-6,11-12H2

InChI Key

VLRYOLMAKKHCLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)SCCCC#N)SCCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.